2-Ethyl-3-methylmaleic Anhydride-d3
Description
Properties
CAS No. |
1346599-26-5 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
143.156 |
IUPAC Name |
3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |
InChI Key |
ZVUUAOZFEUKPLC-BMSJAHLVSA-N |
SMILES |
CCC1=C(C(=O)OC1=O)C |
Synonyms |
3-Ethyl-4-(methyl-d3)-2,5-furandione; Ethylmethyl-d3 Maleic Anhydride; Ethyl(methyl-d3)maleic Anhydride; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The parent compound, 2-ethyl-3-methylmaleic anhydride, undergoes selective H/D exchange at the ethyl and methyl groups. The reaction proceeds via adsorption of D₂ onto the catalyst surface, followed by cleavage of C–H bonds and substitution with deuterium.
Experimental Conditions
-
Catalyst : 5% Pd/C or PtO₂
-
Temperature : 80–120°C
-
Pressure : 3–5 bar D₂
-
Solvent : Deuterated toluene or tetrahydrofuran (THF-d₈)
-
Duration : 24–48 hours
Data Table: Catalytic Hydrogenation Performance
| Catalyst | Temperature (°C) | D₂ Pressure (bar) | Yield (%) | Isotopic Purity (atom % D) |
|---|---|---|---|---|
| 5% Pd/C | 100 | 4 | 78 | 98.5 |
| PtO₂ | 120 | 5 | 82 | 99.3 |
Key Insight : PtO₂ achieves higher isotopic purity due to reduced side reactions.
Chemical Exchange with Deuterated Reagents
Isotopic labeling via chemical exchange leverages deuterium-enriched solvents or reagents. This method is particularly effective for introducing deuterium at acidic α-positions adjacent to electron-withdrawing groups.
Protocol
Data Table: Chemical Exchange Efficiency
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Deuteration Sites |
|---|---|---|---|---|
| D₂O + PTC | 80 | 12 | 65 | Ethyl, methyl |
| CD₃OD + DCl | 60 | 24 | 72 | Methyl |
Limitation : Lower selectivity for ethyl groups compared to catalytic methods.
Synthesis from Deuterated Precursors
Constructing the molecule from pre-deuterated building blocks ensures precise isotopic labeling. This approach often utilizes deuterated malonic acid or acetic acid derivatives.
Stepwise Synthesis
Data Table: Precursor-Based Yields
| Starting Material | Cyclization Catalyst | Yield (%) | Purity (NMR) |
|---|---|---|---|
| CD₃CO₂D | H₂SO₄-d₂ | 85 | 99.1% |
| C₂D₅COCl | AlCl₃ | 79 | 98.7% |
Advantage : Avoids post-synthetic deuteration, minimizing side products.
Acid-Catalyzed Deuteration
Proton exchange in strongly acidic deuterated media enables rapid H/D substitution. This method is optimal for lab-scale production.
Procedure
-
Conditions : Sulfuric acid-d₂ (D₂SO₄) at 150°C for 6 hours.
-
Mechanism :
Data Table: Acidic Deuteration Outcomes
| Acid | Temperature (°C) | Time (h) | Yield (%) | Deuteration Efficiency |
|---|---|---|---|---|
| D₂SO₄ | 150 | 6 | 68 | 97% |
| CF₃CO₂D | 100 | 12 | 55 | 89% |
Note : D₂SO₄ achieves near-quantitative deuteration but requires corrosion-resistant equipment.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability, often combining catalytic hydrogenation with continuous-flow reactors.
Key Features
Data Table: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Batch Size | 500–1,000 kg |
| Cycle Time | 72 hours |
| Deuterium Cost | $120–150/g |
| Purity (HPLC) | 99.8% |
Comparative Analysis of Methods
| Method | Yield (%) | Isotopic Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 78–82 | 98.5–99.3 | High | Moderate |
| Chemical Exchange | 65–72 | 95–97 | Moderate | Low |
| Precursor Synthesis | 79–85 | 98.7–99.1 | Low | High |
| Acid-Catalyzed | 55–68 | 89–97 | High | Low |
Recommendation : Catalytic hydrogenation and precursor synthesis are optimal for high-purity applications, while acid-catalyzed methods suit rapid lab-scale production.
Analytical Validation
²H-NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Diols and other reduced forms.
Substitution: Esters, amides, and other substituted derivatives
Scientific Research Applications
2-Ethyl-3-methylmaleic Anhydride-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling mechanism that allows researchers to trace its metabolic fate and interactions within biological systems. The compound can undergo various enzymatic reactions, leading to the formation of labeled metabolites that can be detected and quantified using advanced analytical techniques.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-Ethyl-3-methylmaleic Anhydride-d3 and related anhydrides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 2-Ethyl-3-methylmaleic Anhydride-d3 | C₇H₅D₃O₃ | ~143 | Ethyl, methyl, deuterium | Not fully listed | Analytical reference standards |
| 2-Ethyl-3-methylmaleic Anhydride | C₇H₈O₃ | 140 | Ethyl, methyl | 3552-33-8 | Organic synthesis intermediates |
| 2,3-Dimethylmaleic Anhydride | C₆H₆O₃ | 126 | Two methyl groups | 766-39-2 | Polymer crosslinking, reagents |
| Chaetomellic Acid A Anhydride | C₁₉H₃₂O₃ | 308.46 | Methyl, tetradecyl | 1346599-49-2 | Potential biological activity |
Key Observations :
- Substituent Effects : The ethyl and methyl groups in 2-Ethyl-3-methylmaleic Anhydride-d3 provide moderate steric hindrance compared to the smaller methyl groups in 2,3-Dimethylmaleic Anhydride. Chaetomellic Acid A Anhydride’s long tetradecyl chain likely reduces solubility in polar solvents .
- Isotopic Labeling: The deuterated form’s primary distinction lies in its use for traceability in analytical workflows, unlike non-deuterated analogs .
Reactivity and Stability
- 2-Ethyl-3-methylmaleic Anhydride-d3: Reactivity mirrors its non-deuterated form, participating in nucleophilic acyl substitutions (e.g., amidation, esterification). Deuterium substitution may slightly alter reaction kinetics due to isotopic effects .
- 2,3-Dimethylmaleic Anhydride : Higher electrophilicity due to smaller substituents, making it more reactive in polymerization and crosslinking reactions .
Q & A
Q. What are the recommended synthetic pathways for preparing 2-Ethyl-3-methylmaleic Anhydride-d3, and how does deuteration impact reaction yields?
Answer: Deuteration is typically achieved via isotope exchange or deuterated precursor synthesis. For example, substituting hydrogen-containing reagents (e.g., D₂O or deuterated acids) in esterification or cyclization steps can introduce deuterium at specific sites. However, reaction kinetics may slow due to the kinetic isotope effect, requiring optimization of temperature and catalyst selection (e.g., acid catalysts like DCl) to maintain yields . Post-synthesis, purity is validated using NMR (e.g., ²H-NMR) and mass spectrometry (MS) to confirm deuteration efficiency and site specificity .
Q. Which analytical techniques are most effective for confirming the deuteration pattern and purity of 2-Ethyl-3-methylmaleic Anhydride-d3?
Answer:
- ²H-NMR Spectroscopy : Identifies deuterium incorporation sites by comparing shifts to non-deuterated analogs.
- High-Resolution Mass Spectrometry (HRMS) : Detects molecular ion peaks with a mass shift of +3 Da (due to three deuterium atoms) and confirms isotopic purity.
- Infrared (IR) Spectroscopy : Validates anhydride functional groups (C=O stretching at ~1850 cm⁻¹) and absence of hydroxyl impurities.
Cross-referencing with non-deuterated standards (e.g., 2-Ethyl-3-methylmaleic Anhydride, CAS 3552-33-8) ensures structural integrity .
Q. How is 2-Ethyl-3-methylmaleic Anhydride-d3 utilized in metabolic pathway studies?
Answer: The deuterium label enables tracking of metabolic intermediates via stable isotope tracing. For example, in vitro assays with deuterated compounds can monitor enzymatic conversion rates using LC-MS to detect deuterium retention in downstream metabolites. This approach minimizes interference from endogenous metabolites, improving signal-to-noise ratios in complex biological matrices .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibitory effects of 2-Ethyl-3-methylmaleic Anhydride-d3 on Ras farnesyltransferase, and what controls are critical?
Answer:
- Experimental Design :
- Use recombinant Ras farnesyltransferase in a radiometric assay with ³H-farnesyl pyrophosphate.
- Include non-deuterated 2-Ethyl-3-methylmaleic Anhydride as a positive control and a vehicle (e.g., DMSO) as a negative control.
- Vary inhibitor concentrations (0.1–100 µM) to determine IC₅₀ values.
- Key Controls :
- Enzyme activity controls (without inhibitor) to establish baseline activity.
- Isotope effect controls (deuterated vs. non-deuterated inhibitors) to assess kinetic differences.
- Specificity controls (e.g., testing against unrelated enzymes like geranylgeranyltransferase) to confirm target selectivity .
Q. What methodologies resolve contradictions in reported deuteration efficiencies for 2-Ethyl-3-methylmaleic Anhydride-d3 across studies?
Answer: Discrepancies often arise from variations in synthetic protocols or analytical sensitivity. To address this:
- Reproducibility Checks : Replicate published procedures with strict adherence to reported conditions (e.g., solvent purity, catalyst ratios).
- Cross-Platform Validation : Compare results from ²H-NMR, MS, and isotope-ratio mass spectrometry (IRMS) to identify systematic errors.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher deuteration in aprotic solvents) and refine best practices .
Q. How can isotopic labeling with 2-Ethyl-3-methylmaleic Anhydride-d3 improve quantitative structure-activity relationship (QSAR) studies in enzyme inhibition?
Answer: Deuterated analogs reduce metabolic degradation in vivo, prolonging half-life and enhancing QSAR accuracy. For example:
- Inhibition Kinetics : Use stopped-flow spectroscopy to compare kcat/KM values for deuterated vs. non-deuterated inhibitors, isolating isotope effects on binding.
- Computational Modeling : Integrate deuterium’s steric and electronic effects into molecular dynamics simulations to predict binding affinities.
- In Vivo Correlation : Pair tracer studies (using deuterated compounds) with pharmacokinetic models to validate QSAR predictions .
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing and characterizing 2-Ethyl-3-methylmaleic Anhydride-d3?
Answer:
- Documentation : Record exact reagent grades, solvent drying methods, and reaction timelines.
- Purification : Use recrystallization (e.g., in deuterated chloroform) or column chromatography (silica gel, deuterated eluents) to minimize proton contamination.
- Data Sharing : Publish raw NMR/MS spectra in open-access repositories to facilitate cross-study validation .
Q. How should researchers address challenges in scaling up deuterated compound synthesis for collaborative studies?
Answer:
- Process Optimization : Use flow chemistry to maintain consistent temperature and mixing in large-scale reactions.
- Cost Management : Substitute expensive deuterated reagents (e.g., D₂O) with partially deuterated alternatives where possible, without compromising labeling efficiency.
- Collaborative Validation : Share batches with partner labs for independent analytical verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
